molecular formula C40H66O10 B015650 Venturicidin B CAS No. 33538-72-6

Venturicidin B

Numéro de catalogue: B015650
Numéro CAS: 33538-72-6
Poids moléculaire: 706.9 g/mol
Clé InChI: VIOYQVOQUWWSAB-KEXSXYLYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Mécanisme D'action

Target of Action

Venturicidin B primarily targets the ATP synthase complex of fungi and bacteria . This complex is a central player in cellular bioenergetics and is a potential antibiotic target . The ATP synthase complex is involved in ATP synthesis or ATP hydrolysis with vectorial H+ transmembrane translocation .

Mode of Action

This compound binds to the subunit-c of the coupling factor o, or Fo, of the mitochondrial and bacterial ATP synthase complex . Once bound to the ATP synthase, this compound blocks proton translocation and inhibits ATP synthesis in both fungi and bacteria . This inhibition of ATP synthesis is attributed to the blocking of the proton flow through ATP synthase .

Biochemical Pathways

This compound affects the ATPase activity of the ATP synthase complex in bacterial membranes . It induces time- and ATP-dependent decoupling of F1-ATPase activity from the venturicidin-inhibited, proton-transporting Fo complex . This dysregulated ATPase activity is likely a key factor in the depletion of cellular ATP .

Result of Action

The action of this compound results in a rapid loss of the mitochondrial membrane potential in certain organisms, such as Trypanosoma brucei . Additionally, it induces the loss of mitochondrial DNA in approximately 40%-50% of the treated parasites . This compound’s action on the ATP synthase results in an elevated concentration of extracellular protons and a subsequent anticipated increase in gentamicin uptake .

Action Environment

The action of this compound is influenced by the environment within the bacterial membranes. For instance, under conditions of membrane potential generation, this compound inhibits the ATPase activity of the ATP synthase complex . Moreover, higher concentrations of this compound induce time- and ATP-dependent decoupling of F1-ATPase activity from the venturicidin-inhibited, proton-transporting Fo complex .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La venturicidine B est généralement produite par des procédés de fermentation impliquant des espèces de Streptomyces. Le bouillon de fermentation est ensuite soumis à diverses étapes de purification, notamment l'extraction par solvant, la chromatographie et la cristallisation, afin d'isoler le composé sous sa forme pure .

Méthodes de Production Industrielle : La production industrielle de venturicidine B implique une fermentation à grande échelle utilisant des souches optimisées de Streptomyces. Les conditions de fermentation, telles que la température, le pH et la composition des nutriments, sont soigneusement contrôlées pour maximiser le rendement. Après la fermentation, le composé est extrait et purifié à l'aide de techniques telles que la chromatographie liquide haute performance (HPLC) et la spectrométrie de masse afin de garantir une pureté et une constance élevées .

Analyse Des Réactions Chimiques

Types de Réactions : La venturicidine B subit principalement des réactions impliquant son cycle macrolide et ses parties glycosylées. Ces réactions comprennent :

Réactifs et Conditions Communs :

Produits Principaux : Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés, des formes réduites du cycle macrolide et des analogues glycosylés substitués .

4. Applications de la Recherche Scientifique

La venturicidine B possède un large éventail d'applications de recherche scientifique :

5. Mécanisme d'Action

La venturicidine B exerce ses effets en se liant à la sous-unité c du facteur d'accouplement o (Fo) du complexe ATP synthase mitochondrial et bactérien. Cette liaison bloque la translocation des protons à travers la membrane, inhibant ainsi la synthèse de l'ATP. L'inhibition de l'ATP synthase perturbe la production d'énergie au sein de la cellule, entraînant la mort cellulaire chez les champignons et les bactéries . La capacité du composé à inhiber le transport des protons piloté par l'ATP et l'hydrolyse de l'ATP en fait un agent antifongique et antibiotique puissant .

Composés Similaires :

Unicité : La venturicidine B est unique en raison de son inhibition spécifique du secteur Fo de l'ATP synthase, ce qui la rend très efficace pour perturber le métabolisme énergétique dans les cellules procaryotes et eucaryotes. Ses propriétés antifongiques et antibiotiques puissantes, combinées à sa capacité à agir comme adjuvant pour d'autres antibiotiques, mettent en évidence son importance dans la recherche scientifique et ses applications thérapeutiques potentielles .

Comparaison Avec Des Composés Similaires

Uniqueness: this compound is unique due to its specific inhibition of the Fo sector of ATP synthase, making it highly effective in disrupting energy metabolism in both prokaryotic and eukaryotic cells. Its potent antifungal and antibiotic properties, combined with its ability to act as an adjuvant to other antibiotics, highlight its significance in scientific research and potential therapeutic applications .

Activité Biologique

Venturicidin B (VentB) is a macrolide antibiotic derived from the fermentation products of Amycolatopsis orientalis. It is structurally related to Venturicidin A (VentA), and both compounds exhibit notable interactions with bacterial ATP synthases, particularly in their roles as inhibitors. This article explores the biological activity of VentB, focusing on its mechanisms of action, synergistic effects with other antibiotics, and implications for antibiotic resistance.

Inhibition of ATP Synthase

VentB primarily inhibits ATP synthase by binding to the c-subunit of the enzyme complex. This inhibition disrupts proton translocation across the bacterial membrane, leading to a decrease in ATP production. The inhibition mechanism is similar to that of VentA, which has been extensively studied for its effects on various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa.

  • Binding Affinity : Studies indicate that VentB has a lower affinity for EcF_OF_1 (the ATP synthase from Escherichia coli) compared to VentA, with a Ki value indicating a tenfold higher inhibition constant for VentA. However, both compounds exhibit a time-dependent recovery of ATPase activity at higher concentrations, suggesting complex interactions with the enzyme .

Antibacterial Efficacy

While VentB alone does not exhibit significant antibacterial activity against various pathogens (MIC > 256 µg/mL), it has shown potential when used in combination with other antibiotics. The following table summarizes the synergistic effects observed with VentB:

Pathogen Antibiotic MIC (µg/mL) MIC with VentB (µg/mL) Potentiation Factor
MRSA C1014Gentamicin6488-fold
VRE C0558Gentamicin3248-fold
Pseudomonas aeruginosaTobramycin128168-fold
Klebsiella pneumoniaeAmikacin64322-fold

The combination of VentB with aminoglycosides like gentamicin has been particularly effective against multidrug-resistant (MDR) strains, demonstrating its potential as an adjuvant therapy .

Case Studies and Research Findings

  • Study on MRSA Potentiation : A study demonstrated that combining VentB with gentamicin resulted in a significant reduction in viable MRSA cells within four hours of treatment. The combination exhibited bactericidal activity that was rapid and effective against resistant strains .
  • Mechanistic Insights : Research has revealed that the mechanism by which VentB enhances the efficacy of aminoglycosides involves the uncoupling of ATP synthesis from electron transport. This disruption leads to an increased proton motive force (PMF), facilitating greater uptake of aminoglycosides into bacterial cells .
  • Minimal Toxicity Profile : In toxicity studies conducted on mice and dogs, VentB exhibited minimal toxicity, suggesting a favorable safety profile for potential therapeutic applications. However, variability in toxicity was noted across different human cell lines, indicating the need for further investigation into its safety .

Propriétés

IUPAC Name

(1R,5S,6R,8R,9E,11R,15E,17R)-11-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-1-hydroxy-5-[(2R,4R,5S,6S)-5-hydroxy-4,6-dimethyl-7-oxononan-2-yl]-6,8,16,18-tetramethyl-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H66O10/c1-10-32(41)29(8)36(44)26(5)20-28(7)38-27(6)19-23(2)15-16-31(48-35-21-33(42)37(45)30(9)47-35)14-12-11-13-24(3)39-25(4)17-18-40(46,50-39)22-34(43)49-38/h13,15-17,23,26-31,33,35-39,42,44-46H,10-12,14,18-22H2,1-9H3/b16-15+,24-13+/t23-,26+,27+,28+,29+,30+,31+,33+,35-,36-,37+,38-,39+,40+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIOYQVOQUWWSAB-KEXSXYLYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(C)C(C(C)CC(C)C1C(CC(C=CC(CCCC=C(C2C(=CCC(O2)(CC(=O)O1)O)C)C)OC3CC(C(C(O3)C)O)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)[C@@H](C)[C@H]([C@H](C)C[C@@H](C)[C@@H]1[C@@H](C[C@H](/C=C/[C@@H](CCC/C=C(/[C@@H]2C(=CC[C@@](O2)(CC(=O)O1)O)C)\C)O[C@H]3C[C@H]([C@@H]([C@H](O3)C)O)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H66O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

706.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33538-72-6
Record name Venturicidin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033538726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VENTURICIDIN B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S254814I6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Venturicidin B
Reactant of Route 2
Venturicidin B
Reactant of Route 3
Venturicidin B
Reactant of Route 4
Venturicidin B
Reactant of Route 5
Venturicidin B
Reactant of Route 6
Venturicidin B
Customer
Q & A

Q1: What distinguishes Venturicidin B from Venturicidin A?

A1: Both Venturicidin A and B are antifungal compounds isolated from the Streptomyces aureofaciens DUGGAR strain [, , ]. The key difference lies in their sugar moieties. Methanolysis of this compound yields the methyl glycoside of 2-deoxy-D-rhamnose. In contrast, Venturicidin A produces the corresponding 3-O-carbamate of the same sugar upon methanolysis []. This structural difference suggests potential variations in their antifungal activity and mechanism of action.

Q2: Where can I find more detailed information about the structural characterization of this compound, such as its molecular formula, weight, and spectroscopic data?

A3: Unfortunately, the provided research abstracts [, , ] do not offer comprehensive structural data for this compound. To obtain this information, it's recommended to consult the full research articles or other scientific databases.

Q3: Has the impact of structural modifications on the activity of this compound been investigated?

A4: The provided abstracts [, , ] do not offer any insights into Structure-Activity Relationship (SAR) studies concerning this compound. Investigating how modifications to its structure influence its activity, potency, and selectivity would be valuable for future research. This could involve synthesizing this compound analogs and evaluating their antifungal properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.